An In-depth Technical Guide to Bromopropiolic Acid for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Bromopropiolic Acid for Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Trifunctional Synthon
In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with tunable reactivity is paramount. Among the myriad of building blocks available to the synthetic chemist, those possessing multiple, orthogonally reactive functional groups offer unparalleled advantages in the construction of complex molecular frameworks. It is in this context that bromopropiolic acid, systematically named 3-bromoprop-2-ynoic acid, emerges as a molecule of significant interest. This guide aims to provide a comprehensive technical overview of bromopropiolic acid, from its fundamental chemical structure to its applications as a versatile synthon in the synthesis of pharmacologically relevant compounds. As a senior application scientist, my objective is to not only present the established facts but also to offer insights into the practical considerations and potential future directions for the utilization of this remarkable compound.
The Chemical Identity of Bromopropiolic Acid
Bromopropiolic acid is a halogenated acetylenic carboxylic acid. Its structure is characterized by a three-carbon chain containing a carboxylic acid group, a carbon-carbon triple bond (alkyne), and a bromine atom attached to the terminal acetylenic carbon.
Chemical Structure:
This unique combination of three functional groups—a carboxylic acid, an alkyne, and a bromoalkyne—within a compact C3 framework bestows upon it a rich and versatile chemical reactivity, making it a valuable tool for synthetic chemists.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in the laboratory. The following table summarizes the key properties of bromopropiolic acid.
| Property | Value | Source |
| IUPAC Name | 3-bromoprop-2-ynoic acid | [PubChem][1] |
| CAS Number | 16900-53-1 | [PubChem][1] |
| Molecular Formula | C₃HBrO₂ | [PubChem][1] |
| Molecular Weight | 148.94 g/mol | [PubChem][1] |
| Physical Form | Solid | [CymitQuimica][2] |
| Purity | Typically ≥95% | [CymitQuimica][2] |
| InChI | InChI=1S/C3HBrO2/c4-2-1-3(5)6/h(H,5,6) | [PubChem][1] |
| InChIKey | ZSHNFLCNZCPFAB-UHFFFAOYSA-N | [PubChem][1] |
| SMILES | C(#CBr)C(=O)O | [PubChem][1] |
Synthesis of Bromopropiolic Acid: A Laboratory Perspective
While detailed, step-by-step experimental protocols for the synthesis of bromopropiolic acid are not extensively documented in readily accessible literature, a plausible and commonly employed synthetic strategy involves the bromination of propiolic acid. The carboxylic acid group deactivates the triple bond towards electrophilic addition, but the terminal alkyne can be functionalized.
A general conceptual workflow for the synthesis of 3-bromoprop-2-ynoic acid is presented below. This should be considered a theoretical framework, and experimental conditions would require optimization.
Caption: Conceptual workflow for the synthesis of bromopropiolic acid.
Causality Behind Experimental Choices:
-
Starting Material: Propiolic acid is the logical and most direct precursor, providing the essential C3 acetylenic carboxylic acid backbone.[3]
-
Deprotonation: The carboxylic acid proton is the most acidic and would be removed first. However, to achieve C-bromination at the alkyne, deprotonation of the acetylenic C-H is necessary. This typically requires a suitable base.
-
Role of Silver(I) Catalyst: In the synthesis of terminal bromoalkynes, a silver(I) catalyst is often employed. The silver ion coordinates to the alkyne, increasing the acidity of the acetylenic proton and facilitating the formation of a silver acetylide intermediate. This intermediate then reacts with an electrophilic bromine source.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective electrophilic bromine source for the bromination of acetylides. It is generally easier and safer to handle than elemental bromine.
-
Acidic Work-up: After the bromination step, an acidic work-up is necessary to protonate the carboxylate and isolate the final product, bromopropiolic acid.
Spectroscopic Characterization
Definitive experimental spectroscopic data for bromopropiolic acid is scarce in the public domain. However, based on its structure, the expected spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single, broad singlet corresponding to the carboxylic acid proton would be expected. The chemical shift of this proton would be highly dependent on the solvent and concentration, but would typically appear far downfield (>10 ppm).
-
¹³C NMR: Three distinct carbon signals would be anticipated:
-
The carboxylic acid carbon (C=O), typically in the range of 160-180 ppm.
-
The two sp-hybridized carbons of the alkyne. The carbon bearing the bromine atom would be shifted further downfield compared to the carbon adjacent to the carbonyl group.
-
Infrared (IR) Spectroscopy
The IR spectrum of bromopropiolic acid would be characterized by the following key absorption bands:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the carboxylic acid hydroxyl group.
-
C≡C Stretch: A weak to medium absorption band around 2200-2260 cm⁻¹. The substitution pattern of the alkyne influences the intensity of this peak.
-
C=O Stretch: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for the characterization of bromopropiolic acid, particularly due to the isotopic signature of bromine.
-
Molecular Ion Peak: The mass spectrum would exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
-
Fragmentation: Common fragmentation pathways would likely involve the loss of Br, COOH, and other small neutral fragments.
The Reactivity and Synthetic Utility of Bromopropiolic Acid
The synthetic potential of bromopropiolic acid lies in the differential reactivity of its three functional groups. This allows for a range of selective transformations, making it a powerful building block in multistep syntheses.
Caption: Reactivity map of bromopropiolic acid.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety can undergo standard transformations, such as esterification and amidation, allowing for its conversion into a variety of derivatives. These reactions are typically performed under standard conditions and are well-established in organic synthesis.
Reactions Involving the Alkyne
The carbon-carbon triple bond is a hub of reactivity, enabling a wide array of synthetic transformations.
-
Sonogashira Coupling: The bromoalkyne functionality makes bromopropiolic acid an excellent substrate for Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction with a terminal alkyne allows for the formation of a new carbon-carbon bond, providing access to a diverse range of substituted propiolic acid derivatives.[4]
-
Click Chemistry: While the bromoalkyne itself is not a typical substrate for the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC), it can be readily converted to a terminal alkyne via reduction or other synthetic manipulations. The resulting propiolic acid derivative can then participate in click chemistry reactions to form triazoles, which are important scaffolds in medicinal chemistry.
-
Cycloaddition Reactions: The electron-deficient nature of the alkyne, due to the adjacent carboxylic acid, makes it a potential dienophile in Diels-Alder reactions and a partner in other cycloaddition reactions.[5] This provides a route to complex cyclic and heterocyclic systems.
Reactions at the Bromoalkyne
The bromine atom on the sp-hybridized carbon can be displaced by nucleophiles, although this reactivity is different from that of alkyl bromides. This allows for the introduction of other functional groups at the terminal position of the alkyne.
Applications in Drug Discovery and Development
The unique structural features of bromopropiolic acid make it an attractive building block in the design and synthesis of new therapeutic agents.
Fragment-Based Drug Discovery (FBDD)
Bromopropiolic acid, with its low molecular weight and multiple points for diversification, is an ideal candidate for fragment-based drug discovery.[6][7] Fragments are small, low-complexity molecules that are screened for weak binding to a biological target. Once a binding fragment is identified, it can be elaborated and optimized to generate a potent and selective lead compound. The carboxylic acid, alkyne, and bromine atom of bromopropiolic acid provide handles for fragment growing, linking, and merging strategies.
Synthesis of Bioactive Heterocycles
The reactivity of bromopropiolic acid can be harnessed to construct a variety of heterocyclic scaffolds that are prevalent in many approved drugs. For example, its participation in cycloaddition reactions or its use as a precursor for other reactive intermediates can lead to the synthesis of pyridines, pyrimidines, and other important ring systems.
Covalent Inhibitors
The electrophilic nature of the bromoalkyne moiety suggests that bromopropiolic acid and its derivatives could be explored as covalent inhibitors. These compounds can form a covalent bond with a nucleophilic residue (such as cysteine or serine) in the active site of a target enzyme, leading to irreversible inhibition. This strategy has been successfully employed in the development of a number of clinically used drugs.
Safety and Handling
As a reactive chemical, proper handling and safety precautions are essential when working with bromopropiolic acid.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle bromopropiolic acid in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reducing agents.
-
Disposal: Dispose of bromopropiolic acid and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8]
GHS Hazard Statements:
Based on the available information for similar compounds, bromopropiolic acid is expected to be corrosive and may cause severe skin burns and eye damage. It may also cause respiratory irritation.[9][10]
Conclusion and Future Outlook
Bromopropiolic acid represents a powerful and versatile building block for organic synthesis, with significant potential in the field of drug discovery and development. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecular architectures. While the current body of literature on this specific compound is not as extensive as for other building blocks, its inherent reactivity and potential applications in areas such as fragment-based drug design and covalent inhibitor development suggest that it is a synthon with a bright future. As the demand for novel and effective therapeutics continues to grow, the strategic application of unique and versatile building blocks like bromopropiolic acid will undoubtedly play a crucial role in the advancement of medicinal chemistry. Further research into the synthesis, reactivity, and biological applications of this compound is warranted and is expected to unlock new avenues for the discovery of next-generation medicines.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4594279, Bromopropiolic acid. Retrieved from [Link]
-
Chemglob. (n.d.). Cas no 16900-53-1 (3-bromoprop-2-ynoic acid). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 301537, 3-Bromoprop-2-enoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]
- Google Patents. (n.d.). CN1365963A - Process for preparing 3-bromopropionic acid.
-
PubChem. (n.d.). Bromopropiolic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromoprop-2-yn-1-ol. Retrieved from [Link]
- Messeder, D., et al. (2016). 3-Bromopyruvic Acid Inhibits Tricarboxylic Acid Cycle and Glutaminolysis in HepG2 Cells. Anticancer Research, 36(5), 2243-2249.
-
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiolic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Retrieved from [Link]
-
MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]
-
CHI. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]
-
Boston University. (2019, September 3). Development and applications of fragment based drug design methods. Retrieved from [Link]
-
Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-bromoprop-2-ynoic acid | CymitQuimica [cymitquimica.com]
- 3. Propiolic acid - Wikipedia [en.wikipedia.org]
- 4. 16900-53-1(3-bromoprop-2-ynoic acid) | Kuujia.com [nl.kuujia.com]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Development and applications of fragment based drug design methods | BioMolecular Engineering Research Center [bu.edu]
